molecular formula C21H26N2O B246983 N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine

N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine

Cat. No. B246983
M. Wt: 322.4 g/mol
InChI Key: AZFQOXLBXIYXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine, also known as despropionyl fentanyl, is a synthetic opioid that has gained attention in recent years due to its potent analgesic properties. This compound is structurally similar to fentanyl, a well-known opioid that is used clinically for pain management. However, despropionyl fentanyl has been found to be even more potent than fentanyl, making it a potential candidate for use in medical research.

Mechanism of Action

Despropionyl fentanyl acts on the mu-opioid receptor in the brain, which is responsible for mediating pain relief. Like other opioids, it binds to this receptor and activates a cascade of signaling pathways that ultimately result in pain relief. However, due to its unique chemical structure, N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl may have a different binding profile than other opioids, which could make it a useful tool for investigating the mechanisms of opioid receptors.
Biochemical and Physiological Effects:
Despropionyl fentanyl has been shown to produce a range of physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids, but N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl has been found to be more potent than many other opioids, including fentanyl. Additionally, N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl may have a longer duration of action than other opioids, which could make it useful for certain applications.

Advantages and Limitations for Lab Experiments

Despropionyl fentanyl has several advantages for use in laboratory experiments. Its potent analgesic properties make it a useful tool for investigating the mechanisms of pain relief, and its unique chemical structure may allow for more precise investigations of the opioid receptor system. However, as with any opioid, there are limitations to its use in laboratory experiments, including the potential for addiction and abuse, and the risk of respiratory depression in animal models.

Future Directions

There are several potential future directions for research involving N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl. One area of interest is its potential use in treating opioid addiction, as it may be less addictive than other opioids due to its unique chemical structure. Additionally, further studies are needed to investigate the mechanisms of opioid receptors and the potential for developing new analgesics based on N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl. Finally, more research is needed to fully understand the risks and benefits of using N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl in laboratory experiments, and its potential for clinical use.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl involves several steps, including the reaction of N-benzyl-N-methyl-4-piperidone with phenylacetyl chloride, followed by reduction with sodium borohydride. This results in the formation of N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl, which can be purified through various methods such as chromatography.

Scientific Research Applications

Despropionyl fentanyl has been used in scientific research for its potent analgesic properties. It has been shown to be effective in relieving pain in animal models, and has been used in studies investigating the mechanisms of opioid receptors in the brain. Additionally, N-benzyl-N-methyl-1-(phenylacetyl)-4-piperidinamine fentanyl has been studied for its potential use in treating opioid addiction, as it may be less addictive than other opioids due to its unique chemical structure.

properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[4-[benzyl(methyl)amino]piperidin-1-yl]-2-phenylethanone

InChI

InChI=1S/C21H26N2O/c1-22(17-19-10-6-3-7-11-19)20-12-14-23(15-13-20)21(24)16-18-8-4-2-5-9-18/h2-11,20H,12-17H2,1H3

InChI Key

AZFQOXLBXIYXKI-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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